molecular formula C12H19N3O4S B6633045 (3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid

(3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid

Cat. No.: B6633045
M. Wt: 301.36 g/mol
InChI Key: RKJVJFQKCIUCAD-GMSGAONNSA-N
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Description

(3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonylpyrrolidines, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a sulfonyl group attached to the pyrrolidine ring enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base such as triethylamine.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Final Functionalization: The carboxylic acid group is typically introduced through oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with various nucleophiles, such as amines or thiols, to form sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation Products: Corresponding alcohols, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Sulfonamides, sulfonates.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine

    Drug Development: Due to its structural complexity and functional groups, it is explored as a potential lead compound in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

Industry

    Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl group can form strong interactions with protein targets, while the pyrazole and pyrrolidine rings provide additional binding interactions, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid: Lacks the sulfonyl group, resulting in different reactivity and biological activity.

    (3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid: Variation in the position of the carboxylic acid group affects its chemical properties and applications.

Uniqueness

The presence of both the sulfonyl and carboxylic acid groups in (3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid provides a unique combination of reactivity and binding potential, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(3S,4S)-4-methyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-7-5-15(6-10(7)12(16)17)20(18,19)11-8(2)13-14(4)9(11)3/h7,10H,5-6H2,1-4H3,(H,16,17)/t7-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJVJFQKCIUCAD-GMSGAONNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)S(=O)(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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